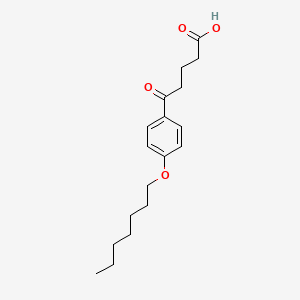
5-(4-Heptyloxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is a chemical compound with the IUPAC name ethyl 5- [4- (heptyloxy)phenyl]-5-oxopentanoate . It has a molecular weight of 334.46 . The compound is also known as ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17 (13-15-18)19 (21)10-9-11-20 (22)23-4-2/h12-15H,3-11,16H2,1-2H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Chlorophyll Biosynthesis in Green Algae
Research has indicated that compounds similar to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid, such as 4,5-dioxovaleric acid, might play a role in the biosynthesis of chlorophyll. For instance, Meisch, Reinle, and Wolf (1985) explored the role of 4,5-dioxovaleric acid in chlorophyll biosynthesis in green algae. They concluded that its significance as a free metabolite in 5-aminolevulinic acid biosynthesis should be reconsidered (Meisch, Reinle, & Wolf, 1985).
Preparation and Thermal Properties of Complex Homologues
A study by Khandar and Rezvani (1998) focused on the synthesis and characterization of a series of compounds, including 5-((4-heptyloxyphenyl)azo)-N-(4-alkoxyphenyl)-salicylaldimine. This research explored the thermal behavior of these compounds, which are closely related to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid (Khandar & Rezvani, 1998).
Study of β-Oxidation Resistant Antagonists
In a 2017 study by Ye et al., the focus was on 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) and its structural mimics, including 5-oxovaleric acid derivatives. They investigated the structure-activity relationships of novel β-oxidation-resistant antagonists, which are conceptually related to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid (Ye et al., 2017).
Chemical Synthesis of 4,5-Dioxovaleric Acid
Beale, Gold, and Granick (1979) synthesized 4,5-Dioxovaleric Acid (DOVA) from 5-bromolevulinic acid. Their research into the nonenzymatic transamination of DOVA to 5-aminolevulinic acid (ALA) provides insight into the potential synthetic pathways and transformations of similar compounds like 5-(4-Heptyloxyphenyl)-5-oxovaleric acid (Beale, Gold, & Granick, 1979).
Metabolite Interorgan Signaling Axis
Whitehead et al. (2021) discussed the role of metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline in the physiological crosstalk between beige and brown adipose tissue and muscle. These findings shed light on the systemic effects of metabolites structurally related to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid (Whitehead et al., 2021).
Safety And Hazards
While specific safety and hazard information for “5-(4-Heptyloxyphenyl)-5-oxovaleric acid” is not available, it’s important to handle all chemical compounds with care. Using personal protective equipment, working in a well-ventilated area, and following proper disposal protocols are general safety guidelines that should be followed .
Eigenschaften
IUPAC Name |
5-(4-heptoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCXSYGBLWGTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645456 |
Source


|
| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Heptyloxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-18-2 |
Source


|
| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

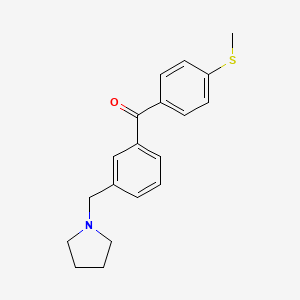
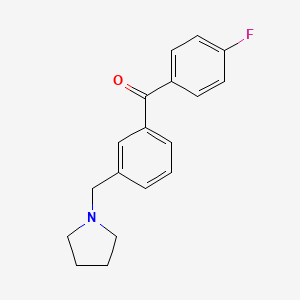

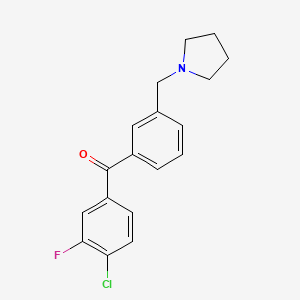

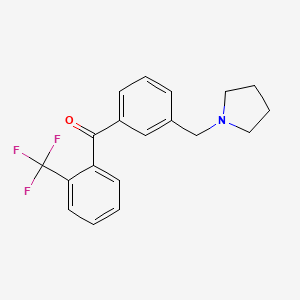





![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)